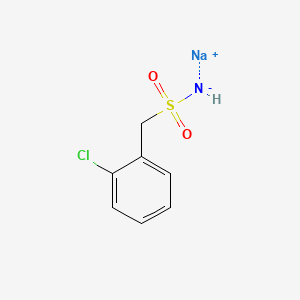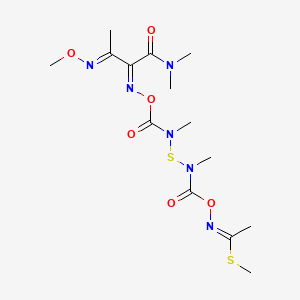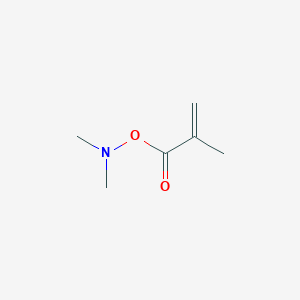
Eicosanoic acid, 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxo-, (2S,3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eicosanoic acid, 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxo-, (2S,3S)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as amino, hydroxy, and oxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Eicosanoic acid, 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxo-, (2S,3S)- typically involves multi-step organic synthesis. One common approach is the reduction of a precursor compound, followed by inversion methods to achieve the desired stereochemistry. For example, the synthesis of similar compounds involves the use of sodium borohydride in methanol at low temperatures, followed by inversion using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Eicosanoic acid, 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxo-, (2S,3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxy groups.
Substitution: Amino and hydroxy groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield hydroxy derivatives, while oxidation reactions produce oxo derivatives.
Wissenschaftliche Forschungsanwendungen
Eicosanoic acid, 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxo-, (2S,3S)- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to lipid metabolism and cellular signaling.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Eicosanoic acid, 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxo-, (2S,3S)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes such as lipid metabolism and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares similar functional groups and stereochemistry.
γ-Amino β-hydroxybutyric acid: Known for its neuromodulatory properties, this compound also contains amino and hydroxy groups.
Eigenschaften
CAS-Nummer |
175521-91-2 |
|---|---|
Molekularformel |
C21H41NO5 |
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxoicosanoic acid |
InChI |
InChI=1S/C21H41NO5/c1-2-3-4-11-14-18(24)15-12-9-7-5-6-8-10-13-16-19(25)21(22,17-23)20(26)27/h19,23,25H,2-17,22H2,1H3,(H,26,27) |
InChI-Schlüssel |
JVVUMRUWQBAVNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)CCCCCCCCCCC(C(CO)(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















